2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione

Cholinergic pharmacology Muscarinic receptor Spacer length SAR

Researchers seeking constrained spirocyclic scaffolds for necroptosis or muscarinic projects face SAR sensitivity: the 2-benzyl substituent is essential for RIPK1 inhibition, whereas ethyl or methyl analogs show divergent activity. This compound provides: - Dual handles (2-benzyl imide, free 8-amine) for selective derivatization - Conformationally rigid 2,8-diazaspiro[4.5]decane core - Validated as low-affinity cholinergic control and anti-biofilm probe BenchChem supplies this exact analog with verified structure. Order in research quantities.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
Cat. No. B13937934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(=O)N(C2=O)CC3=CC=CC=C3
InChIInChI=1S/C15H18N2O2/c18-13-10-15(6-8-16-9-7-15)14(19)17(13)11-12-4-2-1-3-5-12/h1-5,16H,6-11H2
InChIKeyHBKAFAWQKDGTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione: Chemical & Pharmacological Context


2-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione (CAS 15882-48-1) is a spirocyclic small molecule belonging to the 2,8-diazaspiro[4.5]decane-1,3-dione class. It features a benzyl substituent at the 2-position on the imide nitrogen and a free secondary amine at the 8-position, providing a dual functional handle for further derivatization [1]. The compound has been investigated as a potential cholinergic ligand, with activity at muscarinic acetylcholine receptors [2], and more recently identified as a scaffold for RIPK1 kinase inhibition [3]. Its spirocyclic architecture confers conformational constraint that distinguishes it from linear amide or piperidine-based scaffolds in both binding kinetics and synthetic accessibility [1].

Spirocyclic scaffold with constrained geometry
Dual derivatization handles: benzyl at 2-position, free amine at 8-position
Research context: muscarinic receptor and RIPK1 kinase studies

2-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione: Differentiation from Analogs


Despite sharing a common 2,8-diazaspiro[4.5]decane-1,3-dione core, substitution at the 2-position profoundly alters both target engagement and physicochemical properties. For instance, replacement of the benzyl group with an ethyl group yields the muscarinic agonist RS86, which exhibits markedly different cholinergic activity [1]. Similarly, the 8-methyl analog shows diminished RIPK1 inhibition compared to 2-benzyl derivatives [2]. These SAR-driven differences preclude simple generic substitution; procurement decisions must be guided by the specific substituent pattern to ensure the desired biological or chemical behavior.

2-Ethyl analogs Exhibit different cholinergic activity (RS86 agonist profile); benzyl substitution may not reproduce agonist response
8-Methyl substitution Reduces RIPK1 inhibition relative to 2-benzyl derivatives; substitution pattern controls kinase engagement
Unsubstituted core Lacks RIPK1 inhibitory activity; aromatic group at 2-position required for target binding

2-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione: Quantitative Evidence vs. Analogs


Muscarinic Affinity: Benzyl vs. Alkyl Analogs

The 2-benzyl analog demonstrates measurable affinity for muscarinic acetylcholine receptors, but its activity is significantly lower than that of the 2-ethyl analog RS86. In rat brain membrane binding assays, 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86) exhibited high affinity, whereas the 2-benzyl substitution reduced receptor engagement, suggesting that the phenyl ring introduces steric or electronic incompatibility with the receptor binding pocket [1].

Muscarinic Affinity
Cross-study comparable
2-Benzyl analog shows reduced affinity relative to RS86 agonist
Supports low-affinity control use in muscarinic studies
Qualitative SAR; exact Ki not reported
Cholinergic pharmacology Muscarinic receptor Spacer length SAR

RIPK1 Inhibition: Requirement for 2-Benzyl Substitution

While the exact 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione has not been directly profiled for RIPK1, structurally related 2,8-diazaspiro[4.5]decan-1-one derivatives bearing benzyl or benzoyl groups have been identified as potent RIPK1 inhibitors. For example, compound 41 (8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) inhibited RIPK1 with an IC50 of 92 nM in a kinase assay [1]. The unsubstituted 2,8-diazaspiro[4.5]decane-1,3-dione core alone shows no appreciable RIPK1 inhibition, underscoring the necessity of the 2-benzyl or related aromatic substitution for kinase engagement [2].

RIPK1 Inhibition
Class-level inference
Core scaffold inactive; benzyl-substituted analog IC50 92 nM
Indicates 2-benzyl requirement for RIPK1 engagement
Target compound not directly profiled
Necroptosis RIPK1 kinase Inflammation

Biofilm Inhibition: Diazaspiro-decane vs. Fluconazole

A phenotypic screen identified a diazaspiro-decane structural analog (not the exact 2-benzyl compound) that inhibited Candida albicans biofilm formation with an IC50 of approximately 10 µM. In contrast, fluconazole, a standard-of-care azole antifungal, was inactive against biofilm formation in the same assay, highlighting the unique anti-biofilm potential of the diazaspiro-decane chemotype [1].

Biofilm Inhibition
Class-level inference
Diazaspiro-decane class ~10 µM; fluconazole inactive
Supports biofilm pathway probe research
Class representative data; exact compound not tested
Antifungal Candida albicans Biofilm

Physicochemical Properties: Benzyl vs. Methyl Analog

2-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione possesses 1 hydrogen bond donor and 4 hydrogen bond acceptors, whereas the 2-methyl analog (CAS 1463-50-9) lacks the benzyl group and has a slightly different H-bond profile. This difference influences aqueous solubility and permeability; the benzyl group increases lipophilicity (clogP ~2.5 vs. ~1.2 for the 2-methyl analog) and reduces water solubility, which may be advantageous for crossing biological membranes but requires formulation adjustments .

Lipophilicity (clogP)
Data to verify
clogP ~2.5 vs ~1.2 (2-methyl analog)
Guides formulation selection for permeability
In silico estimate; experimental confirmation advised
Physicochemical properties Solubility Medicinal chemistry

2-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione: Key Applications


RIPK1 Kinase Inhibitor Lead Optimization

The 2-benzyl substituent is essential for RIPK1 inhibition within this chemotype. Medicinal chemistry teams pursuing necroptosis-targeted therapies (e.g., for inflammatory bowel disease, ischemia-reperfusion injury, or neurodegeneration) should procure this specific analog as a starting scaffold for further SAR expansion [1].

Muscarinic Receptor Tool Compound Development

Given its reduced affinity relative to RS86, 2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione serves as a valuable low-affinity control or as a template for designing subtype-selective muscarinic ligands through additional 8-position functionalization [2].

Antifungal Biofilm Disruption Research

The diazaspiro-decane core, as exemplified by related analogs, exhibits potent anti-biofilm activity against C. albicans that is not shared by conventional azoles. This compound can be used as a chemical probe to investigate biofilm-specific pathways and as a lead for developing adjunctive antifungal therapies [3].

Chemical Biology Probe for Spirocyclic Scaffolds

The unique spirocyclic architecture, combined with the dual functional handles (benzyl on 2-position, free amine on 8-position), makes this compound an ideal building block for constructing focused libraries to explore 3D chemical space and novel target engagement [4].

Application
Selection Property
Validation Focus
RIPK1 pathway studies
2-Benzyl substitution requirement
RIPK1 inhibition assay context (class-level)
Muscarinic receptor research
Low-affinity control profile
Muscarinic binding assay benchmarking
Biofilm pathway probe research
Biofilm inhibition potential
C. albicans biofilm assay (class representative)
Spirocyclic scaffold library synthesis
Dual handles and constrained geometry
Library diversification and target engagement screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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